molecular formula C20H21FN4O2S2 B2693297 3-ethyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1252928-60-1

3-ethyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2693297
CAS RN: 1252928-60-1
M. Wt: 432.53
InChI Key: JQWBYOOOGRIYIE-UHFFFAOYSA-N
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Description

The compound “3-ethyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a thieno[3,2-d]pyrimidin-4(3H)-one core, which is a heterocyclic compound containing a thiophene and a pyrimidinone ring fused together . The molecule also contains a piperazine ring, which is a common feature in many pharmaceuticals .

Scientific Research Applications

Antiproliferative Activity in Cancer Research The compound, related to thieno[3,2-d]pyrimidin-4(3H)-one derivatives, has been investigated for its potential antiproliferative activity against human cancer cell lines. Research indicates that similar compounds exhibit significant antiproliferative effects, highlighting their potential as anticancer agents. For instance, derivatives synthesized by Mallesha et al. (2012) showed notable activity against various cancer cell lines, suggesting the compound could have similar applications in cancer treatment due to its structural similarities (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Antimicrobial and Antibacterial Properties Research into derivatives of thieno[3,2-d]pyrimidin-4(3H)-one also uncovers potential antimicrobial and antibacterial properties. Studies by Yurttaş et al. (2016) and Krishnamurthy et al. (2011) on similar compounds reveal significant antimicrobial activity against a range of microorganisms. These findings support the exploration of 3-ethyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one for potential use in developing new antimicrobial agents (Yurttaş, Özkay, Duran, Turan-Zitouni, Özdemir, Cantürk, Küçükoğlu, & Kaplancıklı, 2016); (Krishnamurthy, Vinaya, Prasanna, Raghava, & Rangappa, 2011).

Synthesis and Biological Activity Exploration Further research into thieno[3,2-d]pyrimidin-4(3H)-one derivatives has expanded into the synthesis of novel compounds with diverse biological activities. For example, the work by Başoğlu et al. (2013) in synthesizing hybrid molecules incorporating penicillanic or cephalosporanic acid moieties indicates a broader research interest in these compounds for their biological and pharmacological properties. This includes antimicrobial, antilipase, and antiurease activities, suggesting the compound of interest may similarly be synthesized into various derivatives for different biological applications (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Metabolic Studies Research on the metabolism of related antineoplastic tyrosine kinase inhibitors in clinical settings provides insights into how similar compounds might be metabolized in humans. For instance, the study on the metabolism of flumatinib in chronic myelogenous leukemia patients by Gong et al. (2010) reveals the potential metabolic pathways, including N-demethylation and hydroxylation, which could apply to the metabolism of this compound (Gong, Chen, Deng, & Zhong, 2010).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information .

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. It’s always important to handle all chemicals with appropriate safety measures .

properties

IUPAC Name

3-ethyl-2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O2S2/c1-2-25-19(27)18-16(7-12-28-18)22-20(25)29-13-17(26)24-10-8-23(9-11-24)15-5-3-14(21)4-6-15/h3-7,12H,2,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWBYOOOGRIYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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